molecular formula C19H18N2O4S B7623755 N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide

N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide

Cat. No.: B7623755
M. Wt: 370.4 g/mol
InChI Key: QLQYIWCIJYCDLQ-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a 3-cyanophenyl ring and a cyclopentyloxy group linked to a benzamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-cyanophenylsulfonyl chloride with 4-cyclopentyloxyaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The nitrile group can also participate in interactions with nucleophilic sites on proteins, further modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)sulfonyl-4-cyclopentyloxybenzamide
  • N-(3-bromophenyl)sulfonyl-4-cyclopentyloxybenzamide
  • N-(3-methylphenyl)sulfonyl-4-cyclopentyloxybenzamide

Uniqueness

N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide is unique due to the presence of the nitrile group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable for specific applications where the nitrile functionality is crucial for the desired chemical or biological activity .

Properties

IUPAC Name

N-(3-cyanophenyl)sulfonyl-4-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c20-13-14-4-3-7-18(12-14)26(23,24)21-19(22)15-8-10-17(11-9-15)25-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQYIWCIJYCDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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